molecular formula C11H13Cl2NO2 B1402764 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide CAS No. 1365962-98-6

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide

Cat. No.: B1402764
CAS No.: 1365962-98-6
M. Wt: 262.13 g/mol
InChI Key: XJGVEJFPPSWFAS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide is an organic compound with the molecular formula C11H13Cl2NO2 It is a derivative of propanamide, featuring chloro, methoxy, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide
  • 2-Chloro-N-(2-methylphenyl)propanamide
  • 2-Chloro-N-methoxy-N-methylacetamide

Uniqueness

2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the aromatic ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

2-chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-6-9(13)4-8(16-3)5-10(6)14-11(15)7(2)12/h4-5,7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVEJFPPSWFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)OC)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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